molecular formula C12H9F3N2O4 B8377368 6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline

6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline

Cat. No.: B8377368
M. Wt: 302.21 g/mol
InChI Key: ASWTYIDIMXIHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline is a useful research compound. Its molecular formula is C12H9F3N2O4 and its molecular weight is 302.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9F3N2O4

Molecular Weight

302.21 g/mol

IUPAC Name

6-methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline

InChI

InChI=1S/C12H9F3N2O4/c1-20-9-5-8(17(18)19)10-7(3-2-4-16-10)11(9)21-6-12(13,14)15/h2-5H,6H2,1H3

InChI Key

ASWTYIDIMXIHHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)[N+](=O)[O-])N=CC=C2)OCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 0.5 g (0.02 g atom) of sodium in 30 ml of 2,2,2-trifluoroethanol were added 5.6 g (0.02 mole) of 5-bromo-6-methoxy-8-nitroquinoline and 7 ml of pyridine. The mixture was heated under reflux for 158 hr and filtered to remove 1.3 g of starting material. The filtrate was concentrated to 50 ml, diluted with diethyl ether, washed with water and dried (potassium carbonate). Solvent removal left a tan crystalline powder, mp 109°-115° which was extracted with benzene. (A trace of insoluble red crystals was discarded.) The benzene solution was concentrated and the resulting residue was crystallized from diethyl ether-petroleum ether (20°-40°) (5:1) to give 0.4 g of pale tan crystals of 6-methoxy-8-nitro-5-(2,2,2-trifluoroethoxy)quinoline, mp 117°-119°. Concentration of the mother liquor provided an additional 2 g of product, mp 100°-111°. Crystallization of the first fraction from diethyl ether and vacuum drying, overnight, at 60°, gave the analytical sample, mp 120°-121°.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

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